molecular formula C16H25NO5 B4039845 N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid

Cat. No.: B4039845
M. Wt: 311.37 g/mol
InChI Key: BPYNNVSZXQGSPG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound is characterized by the presence of a phenoxy group, an ethyl chain, and a butan-2-amine moiety, combined with oxalic acid.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the 3,4-dimethylphenoxy intermediate.

    Alkylation: The phenoxy intermediate is then reacted with 2-chlorobutane under basic conditions to form N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine.

    Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group and amine moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]butan-2-amine: Similar structure but with methoxy groups instead of methyl groups.

    N-[2-(3,4-dimethylphenoxy)ethyl]propan-2-amine: Similar structure but with a propan-2-amine moiety instead of butan-2-amine.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group and the butan-2-amine moiety makes it particularly versatile in various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-5-13(4)15-8-9-16-14-7-6-11(2)12(3)10-14;3-1(4)2(5)6/h6-7,10,13,15H,5,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYNNVSZXQGSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=CC(=C(C=C1)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3,4-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid

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